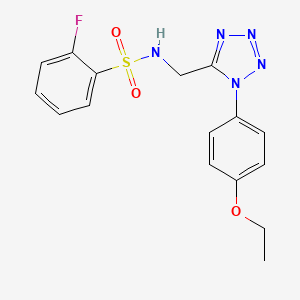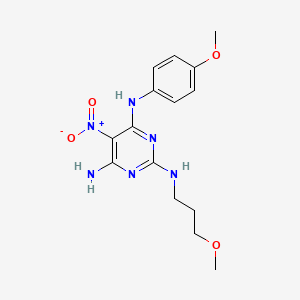
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has methoxyphenyl and methoxypropyl groups attached to the nitrogen atoms and a nitro group attached to the 5-position of the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrimidine core with various functional groups attached. These include a nitro group (-NO2), which is a strong electron-withdrawing group, and methoxy (-OCH3) groups, which are electron-donating. These groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, while the amine groups might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar nitro, amine, and ether (in the methoxy groups) functionalities would likely make the compound soluble in polar solvents .Mechanism of Action
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine exerts its pharmacological effects by selectively inhibiting the activity of JAK2 and STAT3, which are key signaling molecules involved in cell growth, differentiation, and survival. By blocking these pathways, this compound can disrupt the oncogenic signaling in cancer cells and suppress the inflammatory response in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and immune response. It can also affect the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The biochemical and physiological effects of this compound are context-dependent and vary depending on the cell type and disease model.
Advantages and Limitations for Lab Experiments
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several advantages as a research tool compound, including its high potency, selectivity, and availability. It can be easily synthesized and purified in large quantities, making it suitable for high-throughput screening and in vitro assays. However, this compound also has some limitations, such as its poor solubility in aqueous media and potential off-target effects on other signaling pathways.
Future Directions
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has shown promising results in preclinical studies, but its clinical development has been limited due to its poor pharmacokinetic properties and toxicity concerns. Future research efforts could focus on developing more potent and selective JAK2/STAT3 inhibitors with improved drug-like properties and reduced toxicity. Other potential directions include investigating the synergistic effects of this compound with other anticancer or anti-inflammatory agents and exploring its therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
Synthesis Methods
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can be synthesized using a multi-step process involving the reaction of 4-methoxyaniline, 3-methoxypropylamine, and 5-nitropyrimidine-2,4,6-triamine in the presence of various reagents and solvents. The final product is purified and characterized using spectroscopic techniques.
Scientific Research Applications
N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has been widely used as a tool compound in scientific research to investigate the role of JAK2/STAT3 signaling in various cellular processes. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and suppress inflammation in preclinical studies.
Safety and Hazards
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-24-9-3-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-4-6-11(25-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANWRYQQVHQWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

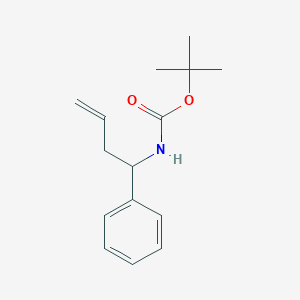
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)
![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)
![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

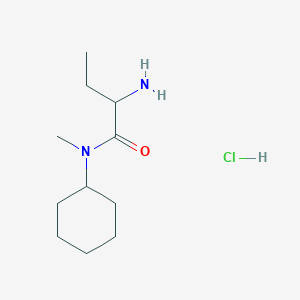
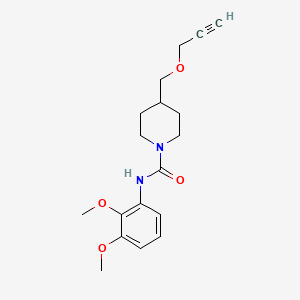
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
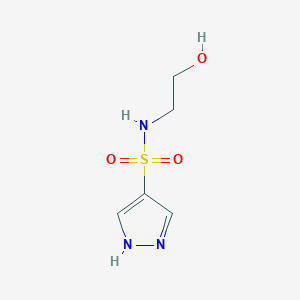
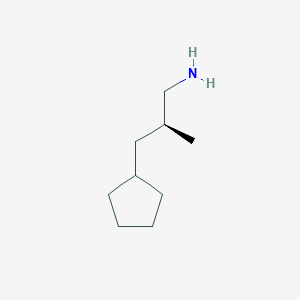

![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)
